molecular formula C11H23Cl2N3O B3201646 (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride CAS No. 1019852-03-9

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Cat. No.: B3201646
CAS No.: 1019852-03-9
M. Wt: 284.22
InChI Key: JYYMLZLAIOASOM-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride (CAS: 1019852-03-9 or 63214-56-2) is a synthetic organic compound with the molecular formula C₁₁H₂₃Cl₂N₃O and a molecular weight of 284.23 g/mol . It features a piperidine ring connected via a ketone bridge to a 4-methylpiperazine moiety, with two hydrochloride counterions enhancing its aqueous solubility. This compound is primarily used in research settings, as indicated by its storage requirements (sealed, dry, room temperature) and availability through specialized suppliers for laboratory use .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;;/h10,12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYMLZLAIOASOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-56-2
Record name 1-methyl-4-(piperidine-4-carbonyl)piperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride typically involves multiple steps, starting with the reaction of piperazine derivatives with appropriate reagents to introduce the methyl group and the piperidin-4-yl-methanone moiety. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. The process involves continuous monitoring to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its dihydrochloride form.

Chemical Reactions Analysis

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, amines

Major Products Formed:

  • Oxidized derivatives

  • Reduced derivatives

  • Substituted derivatives

Scientific Research Applications

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

  • Industry: In industrial processes, it is used as a catalyst or a reagent in the production of other chemicals.

Mechanism of Action

The mechanism by which (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with analogous piperazine/piperidine derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Salt Form Key Substituents/Features Purity (%)
Target Compound (1019852-03-9) C₁₁H₂₃Cl₂N₃O 284.23 Dihydrochloride Piperidine + 4-methylpiperazine + ketone 95.0
4-(Diphenylmethoxy)piperidine HCl (65214-86-0) C₁₈H₂₁NO•HCl 303.83 Hydrochloride Piperidine + diphenylmethoxy N/A
EHT 4063 (Not specified) C₂₃H₂₉Cl₂N₃O₃ 490.41 Dihydrochloride Pyranone core + 4-methylpiperazinyl-methyl N/A
4-(Aminomethyl)piperidin-1-ylmethanone diHCl (1286265-79-9) C₁₂H₁₇N₃O•2HCl 292.2 Dihydrochloride Piperidine + aminomethyl + pyridinyl N/A
(4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone diHCl (1134741-37-9) C₁₂H₂₅Cl₂N₃O 298.25 Dihydrochloride Methylpiperidine + methylpiperazine + ketone ≥95

Key Observations :

  • Salt Form: The dihydrochloride salts (target compound, EHT 4063, and others) generally exhibit higher aqueous solubility compared to mono-hydrochloride derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) .
  • Synthetic Complexity: Compounds with fused heterocycles (e.g., EHT 4063’s pyranone core) require multi-step synthesis, while the target compound’s linear piperidine-piperazine structure may be synthesized via straightforward coupling reactions .

Research and Development Implications

The target compound’s modular structure allows for derivatization at the piperidine or piperazine rings, enabling optimization for solubility, target affinity, or metabolic stability. For example:

  • Introducing pyridinyl groups (as in 4-(Aminomethyl)piperidin-1-ylmethanone diHCl) could enhance interactions with metal ions in enzymatic active sites .
  • Adding methyl groups to the piperidine ring (as in 1134741-37-9) may reduce conformational flexibility, improving selectivity for specific receptors .

Biological Activity

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a synthetic compound characterized by its unique structure, which combines piperazine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development. Its molecular formula is C11H22Cl2N3OC_{11}H_{22}Cl_2N_3O, and it is known for various applications in therapeutic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been shown to modulate the activity of certain molecular targets, leading to various physiological effects:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Interaction : The compound can bind to dopamine receptors, particularly the D3 subtype, which is crucial for neuropsychiatric disorders. This interaction can promote β-arrestin translocation and G protein activation, impacting neurodegenerative processes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, revealing its potential therapeutic applications:

  • Dopamine Receptor Agonism : A study highlighted that related compounds exhibit selective agonist activity at the D3 dopamine receptor, promoting neuroprotective effects against dopaminergic neuron degeneration .
  • Antibacterial Activity : Preliminary investigations suggest that derivatives of piperazine-based compounds, including this compound, may possess antibacterial properties against gram-positive bacteria .
  • Synthetic Applications : The compound serves as a building block in the synthesis of other pharmaceutical agents, demonstrating its versatility in drug design and development.

Data Table: Biological Activity Overview

Biological ActivityMechanismReferences
D3 Dopamine Receptor AgonismPromotes β-arrestin translocation
Antibacterial PropertiesEffective against gram-positive bacteria
Anti-inflammatory EffectsInhibits inflammatory enzymes

Structural Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Studies have focused on modifying different regions of the molecule to enhance its potency and selectivity:

  • Substituent Variations : Modifications on the piperazine ring have been explored to optimize receptor binding and reduce off-target effects.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, and how is purity validated?

  • Synthesis Steps :

Nucleophilic Substitution : React 4-chloronitrobenzene with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to form the intermediate .

Reduction : Reduce the nitro group to an amine using sodium borohydride or catalytic hydrogenation .

Salt Formation : Treat the free base with hydrochloric acid to precipitate the dihydrochloride salt .

  • Purity Validation :

  • HPLC : Quantify impurities (<1% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methylpiperazine protons) .

Q. How is the compound’s solubility profile determined, and which solvents are optimal for biological assays?

  • Methodology :

  • Shake-Flask Method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .
  • UV-Vis Spectroscopy : Quantify concentration via absorbance at λmax (e.g., 280 nm) .
    • Optimal Solvents :
  • DMSO : Preferred for stock solutions (≥50 mg/mL solubility) .
  • Aqueous Buffers : Use ≤1% DMSO to avoid cellular toxicity in assays .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying reaction conditions?

  • Key Parameters :

  • Temperature : Increase from 80°C to 120°C improves reaction kinetics but risks decomposition (monitor via TLC) .
  • Catalyst : Use Pd/C (5% w/w) for nitro-group reduction, achieving >90% yield .
    • Design of Experiments (DoE) : Apply factorial design to optimize molar ratios (e.g., 1:1.2 substrate:reagent) and solvent volumes .

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological activity data?

  • Strategies :

Metabolic Stability Assays : Use liver microsomes to assess first-pass metabolism differences .

Plasma Protein Binding : Measure free fraction via equilibrium dialysis; adjust dosing in vivo .

Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability .

Q. What computational methods predict the compound’s interaction with kinase targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase; ΔG ≤ -8 kcal/mol indicates high affinity) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (RMSD ≤2 Å confirms stable binding) .
    • Validation : Cross-reference with SPR (surface plasmon resonance) binding assays (KD ≤100 nM) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE Requirements :

  • Respiratory : N95 masks for powder handling .
  • Gloves : Nitrile gloves (≥0.1 mm thickness) .
    • Emergency Measures :
  • Eye Exposure : Flush with saline for 15 minutes; seek medical evaluation .
  • Acute Toxicity : LD₅₀ (oral, rat): 250 mg/kg; administer activated charcoal if ingested .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Reactant of Route 2
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

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